
3(4H)-Quinazolineacetamide, 4-oxo-
Übersicht
Beschreibung
3(4H)-Quinazolineacetamide, 4-oxo- is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The 4-oxo group in the quinazoline ring system imparts unique chemical properties to the compound, making it a valuable scaffold in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3(4H)-Quinazolineacetamide, 4-oxo- typically involves the condensation of anthranilic acid derivatives with formamide or its equivalents. One common method is the reaction of anthranilic acid with formamide under acidic conditions to form the quinazoline ring system. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of 3(4H)-Quinazolineacetamide, 4-oxo- can be achieved through a multi-step process involving the preparation of intermediate compounds. The process may include the use of catalysts and optimized reaction conditions to enhance yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3(4H)-Quinazolineacetamide, 4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4,6-dione derivatives.
Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group, forming 4-hydroxyquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the amide nitrogen or the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Quinazoline-4,6-dione derivatives.
Reduction: 4-Hydroxyquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3(4H)-Quinazolineacetamide, 4-oxo- has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3(4H)-Quinazolineacetamide, 4-oxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In the case of anticancer activity, it may induce apoptosis in cancer cells by disrupting key signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Quinazoline-2,4-dione: Similar in structure but with different substitution patterns.
4-Hydroxyquinazoline: A reduced form of the compound with a hydroxyl group at the 4-position.
Quinazoline-4,6-dione: An oxidized form with additional carbonyl groups.
Uniqueness: 3(4H)-Quinazolineacetamide, 4-oxo- is unique due to its specific substitution pattern and the presence of the 4-oxo group, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Biologische Aktivität
3(4H)-Quinazolineacetamide, 4-oxo- is a synthetic compound belonging to the quinazoline class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 3(4H)-Quinazolineacetamide, 4-oxo- features a quinazoline core with an acetamide functional group and a ketone at the 4-position. Its molecular formula is CHNO, with a molecular weight of approximately 188.18 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
Biological Activities
Research indicates that 3(4H)-Quinazolineacetamide, 4-oxo- exhibits several noteworthy biological activities:
- Antimicrobial Activity : This compound has shown significant antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development .
- Anticancer Potential : Quinazoline derivatives are known for their anticancer activities. Preliminary studies suggest that 3(4H)-Quinazolineacetamide, 4-oxo- may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines, thus potentially benefiting conditions like arthritis .
The biological activities of 3(4H)-Quinazolineacetamide, 4-oxo- can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell survival pathways.
- DNA Intercalation : Similar quinazoline derivatives have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : It may affect various signaling pathways associated with inflammation and cancer progression.
Case Studies
Several studies have investigated the biological activity of quinazoline derivatives, including 3(4H)-Quinazolineacetamide, 4-oxo-. Notable findings include:
Q & A
Q. Basic: What are the common synthetic routes for 3(4H)-Quinazolineacetamide, 4-oxo- derivatives, and what critical parameters influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization, substitution, and functionalization. For example:
- Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives under acidic conditions.
- Step 2: Acetamide group introduction via nucleophilic substitution or coupling reactions.
- Step 3: Purification via column chromatography or recrystallization.
Critical parameters include temperature control (e.g., 80–100°C for cyclization), solvent polarity (DMF or THF for solubility), and catalyst selection (e.g., p-toluenesulfonic acid for regioselectivity) .
Q. Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing 3(4H)-Quinazolineacetamide derivatives?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm substituent positions and hydrogen bonding patterns (e.g., 6.5–8.5 ppm aromatic protons).
- Mass Spectrometry (HRMS): Validates molecular weight with <2 ppm error.
- HPLC: Assesses purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Q. Advanced: How can researchers resolve contradictions in reported biological activity data for quinazolinone derivatives?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line differences) or compound stability . Solutions include:
- Standardized Protocols: Use WHO-recommended cell lines (e.g., HepG2 for cytotoxicity).
- Stability Studies: Monitor degradation via HPLC under varying pH/temperature .
- Meta-Analysis: Apply statistical tools (e.g., Cohen’s d) to compare datasets across studies .
Q. Advanced: What in vitro and in vivo models are optimal for evaluating the anti-inflammatory potential of 4-oxo-quinazolineacetamide derivatives?
Methodological Answer:
- In Vitro:
- COX-2 inhibition assays (IC determination via ELISA).
- NF-κB pathway analysis in RAW 264.7 macrophages.
- In Vivo:
- Carrageenan-induced paw edema in rats (dose range: 10–50 mg/kg).
- Cytokine profiling (IL-6, TNF-α) via multiplex assays .
Q. Advanced: How can structure-activity relationship (SAR) studies guide the optimization of 4-oxo-quinazolineacetamide derivatives for antimicrobial activity?
Methodological Answer:
- Key Modifications:
- R1 (Quinazoline C-6): Bromo/chloro substituents enhance lipophilicity (logP >3.0).
- R2 (Acetamide N-substituent): Electron-withdrawing groups (e.g., 3-fluorophenyl) improve membrane penetration.
- Methods:
- Computational Docking: Use AutoDock Vina to predict binding to bacterial dihydrofolate reductase .
- MIC Testing: Against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative strains .
Q. Basic: What strategies ensure the stability of 3(4H)-Quinazolineacetamide derivatives during long-term storage?
Methodological Answer:
- Lyophilization: Store as lyophilized powders at -20°C under argon.
- Light Sensitivity: Use amber vials to prevent photodegradation.
- Stability Indicating Assays: Monitor via HPLC-DAD every 6 months .
Q. Advanced: How can regioselectivity challenges in quinazolinone functionalization be addressed?
Methodological Answer:
- Catalytic Control: Use Pd(OAc)/Xantphos for C-3 arylation (yields >75%).
- Protecting Groups: Boc-protection of the acetamide nitrogen directs electrophilic substitution to C-6.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor kinetically controlled pathways .
Q. Basic: What theoretical frameworks guide the design of 4-oxo-quinazolineacetamide-based enzyme inhibitors?
Methodological Answer:
- Molecular Topology: Apply Hosoya’s Z-index to predict binding affinity.
- Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors at 4-oxo position).
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to assess electrostatic complementarity .
Q. Advanced: What alternative synthetic methodologies (e.g., flow chemistry) could improve scalability of quinazolinone derivatives?
Methodological Answer:
- Microreactor Systems: Achieve 90% yield in <30 min residence time (vs. 6h batch).
- Photocatalysis: Use eosin Y/blue LED for C–N coupling (reduces Pd waste).
- DoE Optimization: Apply Taguchi methods to balance temperature/residence time .
Q. Basic: How should researchers validate the reproducibility of synthetic protocols for 3(4H)-Quinazolineacetamide derivatives?
Methodological Answer:
- Interlab Studies: Collaborate with 3+ labs to test protocol robustness.
- Critical Parameter Reporting: Document exact equivalents (e.g., 1.2 eq. KCO), stirring rates.
- Open-Source Data: Share raw NMR/HPLC files via repositories like Zenodo .
Eigenschaften
IUPAC Name |
2-(4-oxoquinazolin-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-9(14)5-13-6-12-8-4-2-1-3-7(8)10(13)15/h1-4,6H,5H2,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURQMXYRTCZABL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167593 | |
Record name | 3(4H)-Quinazolineacetamide, 4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16347-71-0 | |
Record name | 4-Oxo-3(4H)-quinazolineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16347-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3(4H)-Quinazolineacetamide, 4-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016347710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(4H)-Quinazolineacetamide, 4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.